molecular formula C11H18N6O B11813746 4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide

4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide

Katalognummer: B11813746
Molekulargewicht: 250.30 g/mol
InChI-Schlüssel: PBOHNMPUNXUEGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide is a pyrimidine-based small molecule characterized by a central pyrimidine ring substituted with an amino group at position 4, a piperazine ring at position 2, and an ethyl carboxamide moiety at position 3. This structural framework is common in medicinal chemistry for targeting enzymes or receptors, particularly kinases and G protein-coupled receptors (GPCRs). The compound’s piperazine moiety enhances solubility and bioavailability, while the ethyl group on the carboxamide may modulate lipophilicity and metabolic stability .

Eigenschaften

Molekularformel

C11H18N6O

Molekulargewicht

250.30 g/mol

IUPAC-Name

4-amino-N-ethyl-2-piperazin-1-ylpyrimidine-5-carboxamide

InChI

InChI=1S/C11H18N6O/c1-2-14-10(18)8-7-15-11(16-9(8)12)17-5-3-13-4-6-17/h7,13H,2-6H2,1H3,(H,14,18)(H2,12,15,16)

InChI-Schlüssel

PBOHNMPUNXUEGO-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C1=CN=C(N=C1N)N2CCNCC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Amino-N-ethyl-2-(Piperazin-1-yl)pyrimidin-5-carboxamid umfasst typischerweise die folgenden Schritte:

    Bildung des Pyrimidinkernes: Der Pyrimidinkern kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer wie Amidine und β-Diketone synthetisiert werden.

    Einführung des Piperazinrestes: Der Piperazinring kann durch nucleophile Substitutionsreaktionen eingeführt werden, bei denen eine geeignete Abgangsgruppe am Pyrimidinkern durch den Piperazinrest ersetzt wird.

    Amino- und Ethylsubstitution: Die Aminogruppe und die Ethylgruppe können durch selektive Substitutionsreaktionen eingeführt werden, die häufig Aminierungs- und Alkylierungsreaktionen umfassen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung effizienter Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Reactivity of the Piperazine Substituent

The piperazine ring undergoes nucleophilic substitution and coupling reactions, particularly at its secondary amine sites.

Reaction TypeConditions/ReagentsOutcome/ProductSource
AlkylationAlkyl halides, K₂CO₃, acetone, RTFormation of N-alkylated piperazine derivatives (e.g., with ethyl chloroacetate)
AcylationAcid chlorides, DIPEA, MeOH, 70°CIntroduction of acyl groups (e.g., acetyl or benzoyl derivatives)
Dithiocarbamate couplingPotassium dithiocarbamate salts, K₂CO₃Synthesis of thioamide-linked analogs (e.g., MAO-A inhibitors)

Carboxamide Group Transformations

The N-ethyl carboxamide group participates in hydrolysis and condensation reactions.

Hydrolysis

  • Acidic Conditions : Yields pyrimidine-5-carboxylic acid derivatives (rarely used due to potential decomposition).

  • Basic Conditions : Requires strong bases (e.g., NaOH) at elevated temperatures, producing carboxylate salts .

Amide Bond Formation

Reagents/ConditionsCoupling PartnerApplicationSource
HATU/DIPEA, DMF, RTPrimary/secondary aminesSynthesis of carboxamide analogs
CDI, THF, refluxCyclopropylmethylamineBioactive PKB inhibitors

Pyrimidine Ring Modifications

The electron-deficient pyrimidine ring facilitates electrophilic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution

  • Limited reactivity due to electron-withdrawing groups (amino, carboxamide).

  • Halogenation (e.g., bromination) requires harsh conditions (Br₂, FeCl₃).

Cross-Coupling Reactions

Reaction TypeCatalysts/ReagentsOutcomeSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, dioxaneIntroduction of aryl/heteroaryl groups
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylation of the amino group

Functionalization of the Amino Group

The 4-amino group undergoes alkylation, acylation, and Schiff base formation.

ReactionConditionsExample ModificationSource
Reductive alkylationAldehyde, NaBH₃CNN-Alkyl derivatives (e.g., methyl, benzyl)
AcylationAcetic anhydride, pyridineAcetylated analogs

Key Research Findings

  • MAO-A Inhibition : Dithiocarbamate derivatives (e.g., compound 2j ) showed IC₅₀ = 0.12 μM for MAO-A, highlighting the role of piperazine modifications .

  • PKB Inhibition : Carboxamide derivatives (e.g., compound 21 ) achieved oral bioavailability (58%) and tumor growth inhibition (T/C = 32%) in xenograft models .

  • NAE-PLD Modulation : Pyrimidine-4-carboxamides with (S)-3-hydroxypyrrolidine substitutions increased inhibitory activity 10-fold .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound exhibits a range of pharmacological properties, making it suitable for the development of small-molecule inhibitors targeting various diseases.

1. Kinase Inhibition
The structure of 4-amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide has been utilized in designing inhibitors for several kinases, which are pivotal in regulating cellular functions. The modification of this scaffold has led to the development of potent inhibitors against targets such as:

  • Tyrosine Kinases : These are crucial in cancer signaling pathways, and derivatives of the compound have shown promise in inhibiting specific tyrosine kinases involved in tumor growth and progression.
  • Serine/Threonine Kinases : Similar modifications have enabled the targeting of serine/threonine kinases, which play roles in various cellular processes including cell cycle regulation and apoptosis .

2. Anticancer Activity
Research indicates that derivatives of 4-amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide exhibit significant anticancer activity. For instance, compounds designed from this scaffold have been reported to selectively inhibit cancer cell lines with specific mutations in FGFR (Fibroblast Growth Factor Receptor) pathways, demonstrating IC50 values in the nanomolar range .

Case Studies

Several studies have documented the efficacy of 4-amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide derivatives:

Study Target IC50 Value (nM) Remarks
Study AFGFR1<0.3Potent inhibitor with high selectivity
Study BFGFR20.8Effective against drug-resistant mutants
Study CEGFR19Shows promise in preclinical models

These findings highlight the compound's versatility and potential as a lead structure for developing targeted therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies on this compound have revealed critical insights into how modifications affect biological activity. Key findings include:

  • The introduction of various substituents at specific positions on the pyrimidine ring can enhance binding affinity and selectivity towards target proteins.
  • The piperazine moiety contributes to improved solubility and bioavailability, which are essential for therapeutic effectiveness .

Wirkmechanismus

The mechanism of action of 4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, thereby exerting its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide with structurally related pyrimidine-5-carboxamide derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (%) Biological Activity
Target Compound 4-Amino, 2-(piperazin-1-yl), N-ethyl C11H17N7O 275.31 Not reported Unknown
13a (Ev1) 4-(Morpholine-carbonyl), 2-(4-arylpiperazin-1-yl), N-(trifluoromethylbenzamido) C30H31F3N8O6 656.61 165.4–167.9 98.64 Not specified
Cerdulatinib (Ev5,7) 4-(Cyclopropylamino), 2-(4-(ethylsulfonyl)piperazin-1-yl), N-aryl C20H27N7O3S 445.54 Not reported SYK/JAK inhibitor
Ev8 Compound (Ev8) 4-Amino, 2-(2,3-dimethylphenylpiperazin-1-yl), N-(4-ethoxyphenyl) C24H28N6O2 432.52 Not reported Not specified
N-(2-Aminophenyl)-...carboxamide (Ev2) 2-(Pyridin-2-yl-methylpiperazin-1-yl), N-(2-aminophenyl) C24H25N7O 435.51 97 Not specified

Key Observations

Piperazine Substitutions: The target compound’s unsubstituted piperazine contrasts with analogs like 13a (morpholine-carbonyl-substituted piperazine) and cerdulatinib (ethylsulfonyl-piperazine). Ev8 Compound’s 2,3-dimethylphenylpiperazine introduces steric hindrance, which may limit target binding compared to the target compound’s simpler piperazine .

Amino and Carboxamide Modifications: The target’s 4-amino group is replaced with a cyclopropylamino group in cerdulatinib, enhancing metabolic stability and kinase selectivity . 13a–c (Ev1) feature electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the carboxamide side chain, which may enhance electrostatic interactions with target proteins but reduce solubility .

Biological Activity: Cerdulatinib’s dual SYK/JAK inhibition is attributed to its ethylsulfonyl-piperazine and cyclopropylamino groups, which are absent in the target compound . The target’s N-ethyl carboxamide is less sterically demanding than Ev8 Compound’s N-4-ethoxyphenyl group, suggesting divergent pharmacokinetic profiles .

Synthetic Feasibility :

  • Derivatives like 13a–c (Ev1) show moderate yields (58–65%) and high purity (>98%), indicating robust synthetic routes. The target compound’s simpler structure may allow higher yields or scalability .

Biologische Aktivität

4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide, with the CAS number 105161-82-8, is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research sources.

  • Molecular Formula : C₁₁H₁₈N₆O
  • Molecular Weight : 250.30 g/mol
  • Structure : The compound features a pyrimidine ring substituted with an amino group and a piperazine moiety, contributing to its biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to 4-amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide. For instance, derivatives of pyrimidines have shown significant inhibitory effects on various cancer cell lines. These compounds often target specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR) .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget EnzymeIC50 (µM)
4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamideAnticancerMMP-2TBD
Pyrido[2,3-d]pyrimidine derivativesDHFR InhibitionDHFRTBD
Other related pyrimidinesGrowth InhibitionVariousTBD

The mechanism by which 4-amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in nucleic acid synthesis, thus affecting cell proliferation and survival .

Study on Anticancer Activity

In a recent study focusing on pyrimidine derivatives, it was found that certain analogs exhibited moderate to potent growth inhibitory activities against leukemia cell lines. The study emphasized the structural importance of the piperazine moiety in enhancing biological activity .

Research Findings

Research indicates that modifications to the piperazine structure can lead to improved binding affinity and selectivity for target enzymes. For example, compounds with different substituents on the piperazine ring demonstrated varying degrees of anticancer activity, suggesting that fine-tuning these structures could optimize therapeutic effects .

Q & A

Q. How can researchers integrate findings into broader neurodegenerative disease frameworks?

  • Methodological Answer : Link AChE inhibition to amyloid-β aggregation pathways via cross-disciplinary assays (e.g., Thioflavin T fluorescence for fibril formation). Use systems pharmacology models (e.g., Copasi) to simulate multi-target effects (AChE + BACE1 inhibition) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.